Cas no 1208-05-5 (3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole)

3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 1,2,4-Oxadiazole,3-phenyl-5-(trichloromethyl)-
- 3-phenyl-5-(trichloromethyl)-1,2,4-oxadiazole
- 1,2,4-OXADIAZOLE, 3-PHENYL-5-TRICHLOROMETHYL-
- 3-Phenyl-5-trichlormethyl-1,2,4-oxadiazol
- 3-phenyl-5-trichloromethyl[1,2,4]oxadiazole
- 3-phenyl-5-trichloromethyl-[1,2,4]oxadiazole
- 3-Phenyl-5-trichloromethyl-1,2,4-oxadiazole
- 5-Trichlormethyl-3-phenyl-1,2,4-oxadiazol
- 5-trichloromethyl 3-phenyl 1,2,4-oxadiazole
- BRN 0525816
- LS-99170
- SureCN3634573
- C9H5Cl3N2O
- DYLKAZGGQBPFEM-UHFFFAOYSA-N
- EN300-155541
- DTXSID70153012
- 1208-05-5
- BAA20805
- 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole, AldrichCPR
- SCHEMBL3634573
- 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole
-
- MDL: MFCD01710588
- Inchi: InChI=1S/C9H5Cl3N2O/c10-9(11,12)8-13-7(14-15-8)6-4-2-1-3-5-6/h1-5H
- InChI Key: DYLKAZGGQBPFEM-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=NOC(=N2)C(Cl)(Cl)Cl
Computed Properties
- Exact Mass: 261.94695
- Monoisotopic Mass: 261.947
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 38.9A^2
Experimental Properties
- Density: 1.503
- Boiling Point: 313.2°Cat760mmHg
- Flash Point: 143.2°C
- Refractive Index: 1.58
- PSA: 38.92
3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P321275-50mg |
3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole |
1208-05-5 | 50mg |
$ 185.00 | 2022-06-02 | ||
Enamine | EN300-155541-10.0g |
3-phenyl-5-(trichloromethyl)-1,2,4-oxadiazole |
1208-05-5 | 95% | 10g |
$3315.0 | 2023-06-08 | |
Enamine | EN300-155541-0.05g |
3-phenyl-5-(trichloromethyl)-1,2,4-oxadiazole |
1208-05-5 | 95% | 0.05g |
$179.0 | 2023-06-08 | |
Enamine | EN300-155541-1.0g |
3-phenyl-5-(trichloromethyl)-1,2,4-oxadiazole |
1208-05-5 | 95% | 1g |
$770.0 | 2023-06-08 | |
Enamine | EN300-155541-10000mg |
3-phenyl-5-(trichloromethyl)-1,2,4-oxadiazole |
1208-05-5 | 95.0% | 10000mg |
$3315.0 | 2023-09-25 | |
A2B Chem LLC | AV66446-1g |
3-phenyl-5-(trichloromethyl)-1,2,4-oxadiazole |
1208-05-5 | 95% | 1g |
$1106.00 | 2024-04-20 | |
Enamine | EN300-155541-50mg |
3-phenyl-5-(trichloromethyl)-1,2,4-oxadiazole |
1208-05-5 | 95.0% | 50mg |
$179.0 | 2023-09-25 | |
Enamine | EN300-155541-2500mg |
3-phenyl-5-(trichloromethyl)-1,2,4-oxadiazole |
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$1509.0 | 2023-09-25 | |
Enamine | EN300-155541-250mg |
3-phenyl-5-(trichloromethyl)-1,2,4-oxadiazole |
1208-05-5 | 95.0% | 250mg |
$383.0 | 2023-09-25 | |
Aaron | AR01AGHM-1g |
3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole |
1208-05-5 | 95% | 1g |
$1084.00 | 2025-02-09 |
3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole Related Literature
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
Additional information on 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole
Introduction to 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole (CAS No: 1208-05-5)
3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole (CAS No: 1208-05-5) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential applications. This heterocyclic compound belongs to the oxadiazole class, which is widely recognized for its diverse pharmacological properties and industrial relevance.
The molecular structure of 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole consists of a benzene ring attached to an oxadiazole core, which is further functionalized with a trichloromethyl group at the 5-position. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a valuable candidate for various chemical and biological investigations.
In recent years, there has been a growing interest in oxadiazole derivatives due to their broad spectrum of biological activities. These compounds have been extensively studied for their potential in the development of novel therapeutic agents. The presence of the trichloromethyl group enhances the reactivity of the molecule, allowing for further functionalization and modifications that can tailor its pharmacological properties.
One of the most compelling aspects of 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole is its ability to act as a versatile intermediate in synthetic chemistry. The oxadiazole core serves as a scaffold for constructing more complex molecules, while the trichloromethyl group provides a reactive site for various chemical transformations. This has made it an attractive building block for the synthesis of pharmacologically active compounds.
The pharmacological profile of 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole has been explored in several preclinical studies. These investigations have highlighted its potential as an anti-inflammatory agent, an antioxidant, and even as a candidate for treating neurological disorders. The compound's ability to interact with multiple biological targets makes it a promising candidate for drug development.
In addition to its pharmaceutical applications, 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole has shown promise in materials science. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic devices. The compound's ability to form stable complexes with other molecules also opens up possibilities for its use in catalysis and chemical sensing.
The synthesis of 3-Phenyl-5-(trichloromethyl strong >)-1,2,4-
The characterization of 3-
The latest research in this field has focused on exploring new synthetic routes and applications for 3-
In conclusion, 3-
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